molecular formula C10H11Cl2NO2S B272994 N-allyl-2,4-dichloro-5-methylbenzenesulfonamide

N-allyl-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No. B272994
M. Wt: 280.17 g/mol
InChI Key: AAOSMDTYZGMFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,4-dichloro-5-methylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ADS and has been found to have a variety of applications in the fields of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of ADS involves the blocking of the ASIC3 ion channel. This channel is involved in the perception of pain, and by blocking it, ADS can reduce pain sensation. ADS has also been found to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
ADS has been found to have a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory properties, ADS has been shown to have antioxidant effects. This may make it useful in the treatment of conditions such as Alzheimer's disease, which is characterized by oxidative stress.

Advantages and Limitations for Lab Experiments

ADS has several advantages for use in lab experiments. It is a highly selective blocker of the ASIC3 ion channel, which makes it useful for studying the function of this channel. ADS is also relatively stable and easy to handle, which makes it a convenient tool for researchers. However, ADS has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research involving ADS. One potential area of study is the development of new pain medications based on the structure of ADS. Another potential direction is the study of the effects of ADS on other ion channels and receptors. Additionally, ADS may have potential applications in the treatment of other conditions, such as neurodegenerative diseases. Further research is needed to fully explore the potential of ADS in these areas.
Conclusion:
In conclusion, N-allyl-2,4-dichloro-5-methylbenzenesulfonamide is a chemical compound that has been found to have a variety of applications in scientific research. Its selectivity for the ASIC3 ion channel, pain-relieving and anti-inflammatory properties, and antioxidant effects make it a useful tool for studying a variety of biological processes. While there are limitations to its use, ADS has significant potential for future research and development.

Synthesis Methods

The synthesis of ADS is a multi-step process that involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with allylamine. The resulting compound is then purified through recrystallization to obtain ADS. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

ADS has been found to have a variety of applications in scientific research. One of the primary uses of ADS is in the study of ion channels. ADS has been shown to selectively block a specific type of ion channel, known as the ASIC3 channel. This channel is involved in pain sensation and is a potential target for the development of new pain medications.

properties

Product Name

N-allyl-2,4-dichloro-5-methylbenzenesulfonamide

Molecular Formula

C10H11Cl2NO2S

Molecular Weight

280.17 g/mol

IUPAC Name

2,4-dichloro-5-methyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-5-7(2)8(11)6-9(10)12/h3,5-6,13H,1,4H2,2H3

InChI Key

AAOSMDTYZGMFFS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC=C

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC=C

Origin of Product

United States

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